Cas no 1283508-70-2 (N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide)

N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide is a synthetic organic compound featuring a pyridine core functionalized with an aminomethyl group and a 3-hydroxybenzamide moiety. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both amino and hydroxyl groups enhances its potential for further derivatization, enabling applications in drug discovery and ligand design. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. The compound's balanced polarity also contributes to favorable solubility in common organic solvents, supporting its utility in diverse chemical transformations.
N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide structure
1283508-70-2 structure
Product Name:N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide
CAS No:1283508-70-2
MF:C13H13N3O2
MW:243.261222600937
CID:5906642
PubChem ID:62350441
Update Time:2025-05-20

N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide
    • 1283508-70-2
    • AKOS011635570
    • EN300-7444509
    • Inchi: 1S/C13H13N3O2/c14-7-9-4-5-12(15-8-9)16-13(18)10-2-1-3-11(17)6-10/h1-6,8,17H,7,14H2,(H,15,16,18)
    • InChI Key: ICAKEKJXTMUCAK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)O)NC1C=CC(=CN=1)CN

Computed Properties

  • Exact Mass: 243.100776666g/mol
  • Monoisotopic Mass: 243.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 88.2Ų

N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide Pricemore >>

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Additional information on N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide

Recent Advances in the Study of N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide (CAS: 1283508-70-2)

N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide, with the CAS number 1283508-70-2, has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in drug discovery and development.

One of the key areas of research has been the investigation of the compound's interaction with specific biological targets. Preliminary findings suggest that N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide exhibits high affinity for certain enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The compound's ability to modulate key signaling pathways has been a focal point of recent studies, with researchers employing advanced techniques such as X-ray crystallography and molecular docking to gain insights into its binding modes.

In addition to its therapeutic potential, the synthesis and optimization of N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide have also been areas of active research. Recent publications have reported improved synthetic routes that enhance the yield and purity of the compound, thereby facilitating its use in preclinical and clinical studies. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that can enhance the compound's efficacy and reduce potential side effects, paving the way for the development of next-generation derivatives.

The pharmacokinetic and pharmacodynamic properties of N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide have also been investigated in recent studies. Data from in vitro and in vivo experiments indicate that the compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its progression into clinical trials. Moreover, its stability and bioavailability have been optimized through formulation strategies, further enhancing its therapeutic potential.

Looking ahead, the continued exploration of N-[5-(aminomethyl)pyridin-2-yl]-3-hydroxybenzamide and its derivatives holds great promise for the development of novel therapeutics. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications, addressing unmet medical needs and improving patient outcomes. As research progresses, the compound's full potential and limitations will become clearer, guiding future directions in drug discovery and development.

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